1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Description
1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a synthetic urea derivative characterized by two distinct substituents: a 4-fluorobenzyl group and a hydroxycyclohex-2-enylmethyl moiety. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-substituted aromatic systems and cyclic aliphatic groups.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-6-4-12(5-7-13)10-17-14(19)18-11-15(20)8-2-1-3-9-15/h2,4-8,20H,1,3,9-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNJVVUEUYLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological interactions. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a fluorophenyl moiety and a hydroxycyclohexene ring, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 250.28 g/mol.
The biological activity of 1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation depending on the target enzyme.
- Receptor Binding : The phenyl group enhances lipophilicity, allowing better penetration through cellular membranes and interaction with hydrophobic pockets of receptors.
Pharmacological Effects
Research has indicated various pharmacological effects associated with this compound:
- Antitumor Activity : Studies have shown that derivatives of urea compounds can exhibit cytotoxic effects against cancer cell lines. The specific activity of 1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea in inhibiting tumor growth has been noted in vitro.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest |
Case Studies
Several studies have documented the effects and applications of this compound:
- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition rates compared to control groups. The results indicated that the compound could induce apoptosis through the mitochondrial pathway.
- Mechanistic Insights : Another study explored the molecular pathways affected by this compound, revealing that it upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells.
- Animal Model Testing : Preclinical trials using animal models showed promising results in terms of tumor regression and improved survival rates when administered in conjunction with standard chemotherapy agents.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits moderate toxicity levels, necessitating further investigation into its safety profile before clinical application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
2.1.1. Pimavanserin Tartrate
Pimavanserin tartrate (PMT) shares the 4-fluorobenzyl group and urea backbone but incorporates a piperidinyl group and a 4-(2-methylpropoxy)phenylmethyl substituent (Fig. 1, ). Key differences include:
- Molecular Weight : PMT (C27H34F2N4O5, MW = 548.6 g/mol) is larger due to the piperidine and isobutoxy groups.
- Bioactivity : PMT is a selective serotonin inverse agonist used to treat Parkinson’s disease psychosis, highlighting the importance of bulky substituents (e.g., piperidine) in CNS penetration .
- Solubility : The tartrate salt of PMT enhances aqueous solubility, a feature absent in the target compound.
2.1.2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
This urea derivative () replaces the hydroxycyclohexene with a pyrrole-carbonyl-phenyl group and a 4-methoxyphenyl substituent. Key distinctions:
- Conformational Rigidity : The pyrrole-carbonyl group introduces planar rigidity, contrasting with the flexible cyclohexene ring in the target molecule .
Compounds with Fluorophenyl Substituents
2.2.1. Epoxiconazole Epoxiconazole () is a triazole fungicide containing a 4-fluorophenyl group and an epoxide moiety. This underscores fluorine’s role in agrochemicals versus pharmaceuticals .
Cyclohexene-Containing Analogues
2.3.1. Methyl (1S,6S)-6-(4-Chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate This cyclohexenone derivative () shares a non-planar cyclohexene ring but lacks the urea linkage. Its crystal structure analysis reveals chair-like puckering (Cremer-Pople parameters: θ = 45°, φ = 30°), suggesting similar conformational dynamics in the target compound’s hydroxycyclohexene group .
Physicochemical and Conformational Analysis
Table 1: Comparative Properties of Selected Compounds
Conformational Notes:
- In contrast, PMT’s piperidine ring adopts a chair conformation, optimizing steric interactions in receptor binding .
Research Implications
- Agrochemical Potential: Fluorophenyl-containing compounds like Epoxiconazole demonstrate the substituent’s versatility across industries, though urea derivatives may require tailored optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
